3,5-Pyridinedicarboxylic acid, 4-(2-chlorophenyl)-2-((2-(((2-chloro-4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenoxy)acetyl)amino)ethoxy)methyl)-1,4-dihydro-6-methyl-, dimethyl ester
Vue d'ensemble
Description
ATI-22-107 is a positive cardiac inotropic agent which may affect myocyte calcium cycling and contractility.
Applications De Recherche Scientifique
Enantioselective Synthesis
The compound has been used in the field of organic chemistry, particularly in the enantioselective synthesis. Research by Sobolev et al. (2002) explored the enantioselectivity of Candida rugosa lipase in the kinetic resolution of dihydropyridine esters, closely related to the compound of interest. The study found that certain esters, similar in structure to the compound you mentioned, showed high enantioselectivity, with a methyl ester at the 5-position and a long or branched acyl chain at C3 resulting in the highest enantiomeric ratios. The study highlights the importance of structural factors in determining the efficiency of enzymatic reactions, relevant to the synthesis of pharmaceutical compounds (Sobolev et al., 2002).
Pharmacological Effects on Myocyte Calcium Cycling and Contractility
Jung et al. (2005) investigated the pharmacological effects of a compound structurally similar to the one you're inquiring about, specifically its impact on myocyte calcium cycling and contractility. The study revealed that the compound, designed to inhibit cardiac phosphodiesterase and L-type calcium channels, demonstrated a favorable profile of limited inotropy without the detrimental effects of increased diastolic [Ca2+], which is significant in the context of cardiac therapeutics (Jung et al., 2005).
Synthesis of Impurities in Bulk Drugs
Research by Wu Pi-y (2014) focused on the synthesis of impurities in bulk drugs, specifically Felodipine, which structurally relates to the compound . The study's synthesis and structural confirmation of various esters provided a basis for controlling impurities in the production, inspection, and storage of pharmaceuticals, highlighting the compound's relevance in ensuring drug purity and safety (Wu Pi-y, 2014).
Propriétés
Numéro CAS |
681816-57-9 |
---|---|
Nom du produit |
3,5-Pyridinedicarboxylic acid, 4-(2-chlorophenyl)-2-((2-(((2-chloro-4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenoxy)acetyl)amino)ethoxy)methyl)-1,4-dihydro-6-methyl-, dimethyl ester |
Formule moléculaire |
C31H32Cl2N4O8 |
Poids moléculaire |
659.5 g/mol |
Nom IUPAC |
dimethyl 2-[2-[[2-[2-chloro-4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenoxy]acetyl]amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H32Cl2N4O8/c1-17-27(30(40)42-2)28(19-6-4-5-7-20(19)32)29(31(41)43-3)23(35-17)15-44-13-12-34-26(39)16-45-24-10-8-18(14-21(24)33)22-9-11-25(38)37-36-22/h4-8,10,14,28,35H,9,11-13,15-16H2,1-3H3,(H,34,39)(H,37,38) |
Clé InChI |
IEWHOLAJSCSUMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)COCCNC(=O)COC2=C(C=C(C=C2)C3=NNC(=O)CC3)Cl)C(=O)OC)C4=CC=CC=C4Cl)C(=O)OC |
SMILES canonique |
CC1=C(C(C(=C(N1)COCCNC(=O)COC2=C(C=C(C=C2)C3=NNC(=O)CC3)Cl)C(=O)OC)C4=CC=CC=C4Cl)C(=O)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-(2-(2-(2-chloro-4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenoxy)acetylamino)ethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester ATI 22-107 ATI-22-107 ATI22-107 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.